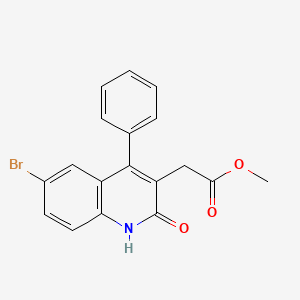
(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester, also known as BOPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPQ is a member of the quinoline family of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Diuretic Agents : The synthesis of quinoline derivatives, including bromo-substituted compounds, has been explored for their diuretic activity. One study demonstrated that the diuretic activity of certain quinoline derivatives increases significantly compared to their non-brominated analogs, highlighting the potential of bromo-substituted quinolines in developing new diuretic drugs (Ukrainets, Golik, & Chernenok, 2013).
Development of Fluorescent Probes for Zinc(II) : The synthesis of quinoline-based zinc(II)-specific fluorophores has been reported, which are valuable tools for studying biological zinc(II) due to their selective fluorescence response. This research underscores the utility of quinoline esters in creating sensitive and selective probes for bioimaging and analytical applications (Mahadevan et al., 1996).
Antibacterial and Enzyme Inhibitory Properties : New hydrazone derivatives of quinoline, including bromo-substituted compounds, have been synthesized and tested for their antibacterial, acetylcholinesterase inhibitory, and antiviral activities. These findings suggest the potential of bromo-substituted quinolines in developing new therapeutic agents (Sen Gupta & Rastogi, 1986).
Acetylcholinesterase Inhibitors : Research into carbamic acid esters of quinolin-6-ol and tetrahydroquinolin-6-ols, which include bromo-substituted quinolines, has shown these compounds to be novel inhibitors of acetylcholinesterase. This discovery points to their potential use in treating neurodegenerative diseases such as Alzheimer's (Decker, 2007).
Antimicrobial and Antimalarial Agents : The synthesis and evaluation of bromo-substituted quinoline derivatives for antimicrobial and antimalarial activities have been explored, revealing the potential of these compounds in addressing resistant microbial strains and malaria. This research emphasizes the versatility of quinoline derivatives in medicinal chemistry (Parthasaradhi et al., 2015).
Propriétés
IUPAC Name |
methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHJTCYLFAOJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)
![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)

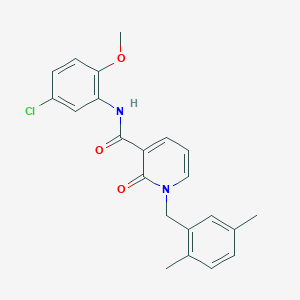
![2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2654226.png)
![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)
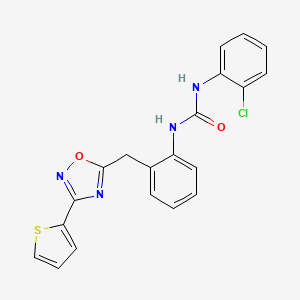
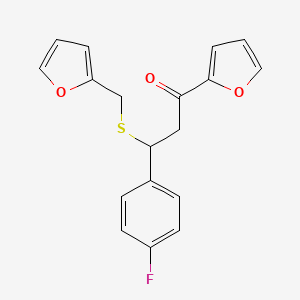
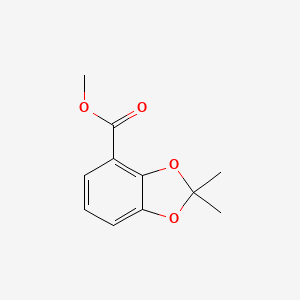
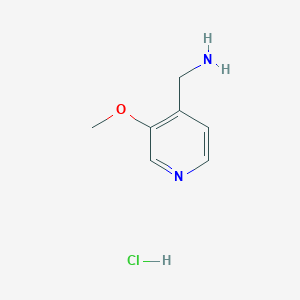
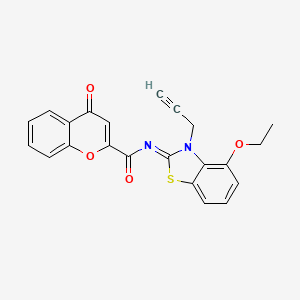

![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)